molecular formula C11H12F2O2 B15241192 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid

Cat. No.: B15241192
M. Wt: 214.21 g/mol
InChI Key: HBZMECNDZXEYEP-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid is a high-purity chemical compound for research and development. This compound features a 2-arylpropanoic acid scaffold, a structure motif found in various bioactive molecules and commercial pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . The specific difluoro and methyl substitutions on the phenyl ring are commonly employed in medicinal chemistry to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Main Applications & Research Value: This chemical serves as a valuable building block in organic synthesis and pharmaceutical research. Its primary applications include use as a key intermediate in the design and synthesis of novel potential therapeutic agents. Researchers may utilize it to develop new enzyme inhibitors or receptor modulators. The presence of the carboxylic acid group allows for further derivatization into amides, esters, and other functionalized compounds, making it a versatile precursor for creating diverse chemical libraries for biological screening. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H12F2O2/c1-6-4-5-7(9(13)8(6)12)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)

InChI Key

HBZMECNDZXEYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)(C)C(=O)O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid typically involves the introduction of fluorine atoms into the phenyl ring. One common method is the use of fluorinated diazoalkanes in cycloaddition reactions. For instance, difluoro diazoethane can be used to introduce the fluorine atoms under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or flow processes. The use of microreactors and syringe pumps to control the addition of reagents can ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, including inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylpropanoic Acid Derivatives

3-(4-Fluoro-3-methylphenyl)phenylacetic Acid (CAS 1352318-21-8)
  • Structure : Features a phenylacetic acid backbone with a 4-fluoro-3-methylphenyl substituent.
  • Key Differences: The acetic acid chain (vs. propanoic acid in the target) reduces steric bulk. The single fluorine atom at the 4-position (vs. The additional phenyl ring may increase molecular weight (244.26 g/mol vs. 226.22 g/mol for the target) and π-π stacking interactions .
Impurity K (EP): (2RS)-2-(4-Formylphenyl)-propanoic Acid (CAS 43153-07-7)
  • Structure : Contains a formyl group at the 4-position of the phenyl ring.
  • Key Differences: The formyl group is strongly electron-withdrawing, which could further acidify the carboxylic acid group compared to the target’s fluorine substituents.

Non-Aromatic Fluorinated Carboxylic Acids

2-(2,2-Difluoro-1-methylcyclopropyl)-2-methylpropanoic Acid
  • Structure : Difluoro substitution on a strained cyclopropane ring instead of a phenyl group.
  • Key Differences: The cyclopropane ring introduces significant steric strain, which may increase reactivity or susceptibility to ring-opening reactions. Lower molecular weight (202.61 g/mol vs.
2-(1-Hydroxycyclobutyl)-2-methylpropanoic Acid (CAS 1249705-77-8)
  • Structure : Features a hydroxycyclobutyl group instead of a fluorinated phenyl ring.
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents.
    • The cyclobutyl ring’s larger size compared to cyclopropane may reduce strain but increase steric hindrance .

Methyl-Substituted Propanoic Acid Analogs

Impurity N (EP): (2RS)-2-(4-Ethylphenyl)-propanoic Acid (CAS 3585-52-2)
  • Structure : Ethyl group at the 4-position of the phenyl ring.
  • Key Differences :
    • The ethyl group is electron-donating, reducing acidity compared to the target’s fluorine substituents.
    • Increased alkyl chain length enhances lipophilicity but may hinder crystallinity in formulation .

Physicochemical and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Differences
2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid - C₁₂H₁₂F₂O₂ 226.22 2,3-diF, 4-Me phenyl; high acidity
3-(4-Fluoro-3-methylphenyl)phenylacetic acid 1352318-21-8 C₁₅H₁₃FO₂ 244.26 Phenylacetic acid backbone; single F
2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid - C₉H₁₂F₂O₂ 202.61 Cyclopropane ring; strained geometry
Impurity K (EP) 43153-07-7 C₁₀H₁₀O₃ 178.18 Formyl substituent; no fluorine
Impurity N (EP) 3585-52-2 C₁₁H₁₄O₂ 178.23 Ethyl substituent; electron-donating

Key Research Findings

  • Acidity : The target compound’s 2,3-difluoro substitution creates a stronger electron-withdrawing effect than single-fluorine or alkyl-substituted analogs, likely resulting in a lower pKa (~2.5–3.0 estimated) compared to Impurity N (pKa ~4.5–5.0) .
  • Metabolic Stability: Fluorine atoms in the target may block oxidative metabolism at the phenyl ring, enhancing half-life relative to non-fluorinated analogs like 2-(1-hydroxycyclobutyl)-2-methylpropanoic acid .

Biological Activity

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid is an organic compound notable for its unique molecular structure, which includes a difluoromethyl group and a propanoic acid moiety. This compound has been investigated for its potential biological activities, particularly in medicinal chemistry and material sciences. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

  • Molecular Formula : C11H12F2O2
  • Molecular Weight : 214.21 g/mol
  • Structure : The compound features a propanoic acid backbone with a 2,3-difluoro-4-methylphenyl substituent, which is believed to influence its biological activity.

Biological Activity Overview

Research has indicated that 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in tumor cells. The specific arrangement of fluorine atoms and methyl groups may enhance this activity compared to structurally similar compounds.
  • Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or certain cancers .

The mechanism of action for 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid likely involves interactions with molecular targets such as enzymes or receptors. These interactions may lead to biochemical cascades that produce therapeutic effects. For instance, it may inhibit or activate specific kinases involved in cancer cell proliferation.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study evaluated the cytotoxic effects of various derivatives related to this compound on human tumor cell lines. Results indicated that structural modifications significantly impacted the degree of cytotoxicity observed, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
  • Enzyme Interaction Studies :
    • Investigations into the inhibitory effects on key enzymes have shown promising results. For example, compounds with similar functional groups have demonstrated the ability to inhibit acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. This inhibition could lead to reduced lipid synthesis in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
3-(2,5-Difluoro-4-methylphenyl)-2-methylpropanoic acid1554461-07-2C11H12F2O2Different fluorine positioning
3-(4-Fluorophenyl)-2-methylpropanoic acidNot specifiedC10H11FO2Lacks additional methyl group
3-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid1546714-56-0C11H12F2O2Variation in fluorine positioning

The unique feature of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid lies in its specific arrangement of fluorine atoms and methyl groups on the aromatic ring, which may influence its biological activity differently compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the difluoro-methylphenyl group, followed by carboxylation. For example, a two-step process using 2,3-difluoro-4-methylbenzene derivatives with methylpropanoic acid precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C achieves moderate yields (45–60%) . Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove byproducts like positional isomers or unreacted intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) resolves the methylpropanoic acid backbone (δ 1.45 ppm for CH₃, δ 12.1 ppm for COOH) and aromatic protons (δ 6.8–7.3 ppm) influenced by fluorine’s electron-withdrawing effects .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites for reactivity studies .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

  • Methodology : The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. Stability tests (TGA/DSC) show decomposition above 200°C. Store at –20°C under inert gas to prevent hydrolytic degradation of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as inconsistent IC₅₀ values in enzyme inhibition assays?

  • Methodology :

  • Assay Optimization : Standardize conditions (pH 7.4 buffer, 37°C) and validate enzyme sources (e.g., recombinant vs. tissue-extracted COX-2).
  • Data Normalization : Use internal controls (e.g., celecoxib) to correct batch-to-batch variability.
  • Structural Analysis : Compare crystallographic data (if available) or molecular docking (AutoDock Vina) to assess binding mode reproducibility .

Q. What strategies are effective for studying the metabolic pathways of this compound in vitro?

  • Methodology :

  • Hepatocyte Incubation : Use primary human hepatocytes (37°C, 5% CO₂) with LC-MS/MS to detect phase I (oxidation via CYP450 isoforms) and phase II (glucuronidation) metabolites .
  • Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 4-methyl with -CF₃ or -OCH₃) and test against target enzymes (e.g., COX-2, LOX).
  • Pharmacokinetic Profiling : Measure logP (shake-flask method), plasma protein binding (equilibrium dialysis), and membrane permeability (Caco-2 assay) .

Q. What computational tools are recommended for predicting off-target interactions and toxicity?

  • Methodology :

  • QSAR Models : Use ADMET Predictor or SwissADME to estimate hERG inhibition and hepatotoxicity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) over 100 ns to assess binding stability and identify potential off-targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields across literature?

  • Root Cause : Variability in catalyst loading (e.g., 1–5 mol% Pd), solvent purity, or starting material quality.
  • Resolution : Reproduce methods with strict anhydrous conditions and characterize intermediates via HPLC-UV (C18 column, 220 nm) to identify side reactions .

Comparative Analysis Table

Property 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic Acid 3-(2-Chlorophenyl) Analog 4-Methoxyphenyl Derivative
Molecular Weight 242.2 g/mol228.7 g/mol238.2 g/mol
logP (Experimental) 2.8 ± 0.33.1 ± 0.21.9 ± 0.4
COX-2 IC₅₀ 0.8 µM1.5 µM>10 µM
Metabolic Stability (t₁/₂) 45 min (Human Liver Microsomes)22 min120 min

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